

Biological Activity of Adamantane-Containing Amino Alcohols: A Technical Guide

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Compound of Interest

Compound Name: *(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol*

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Executive Summary: The Lipophilic Bullet & The Polar Anchor

This guide analyzes the medicinal chemistry and pharmacological utility of adamantane-containing amino alcohols. While the adamantane cage (

) is historically recognized as a "lipophilic bullet" that drives membrane permeability and blocks ion channels, the incorporation of an amino alcohol moiety introduces a critical "polar anchor." This structural modification allows for dual-mode binding: hydrophobic interaction via the cage and hydrogen bonding/chelation via the amino-hydroxyl motif.

Key Technical Insight: The addition of a hydroxyl group to the adamantane-amine scaffold (e.g., converting amantadine to 3-amino-1-adamantanol) significantly alters the pKa and logP of the molecule. This modulation reduces CNS side effects by limiting blood-brain barrier (BBB) penetration relative to the parent amine, while often enhancing antiviral potency against resistant strains by creating novel H-bond contacts within the M2 viral channel.

Medicinal Chemistry & SAR Logic

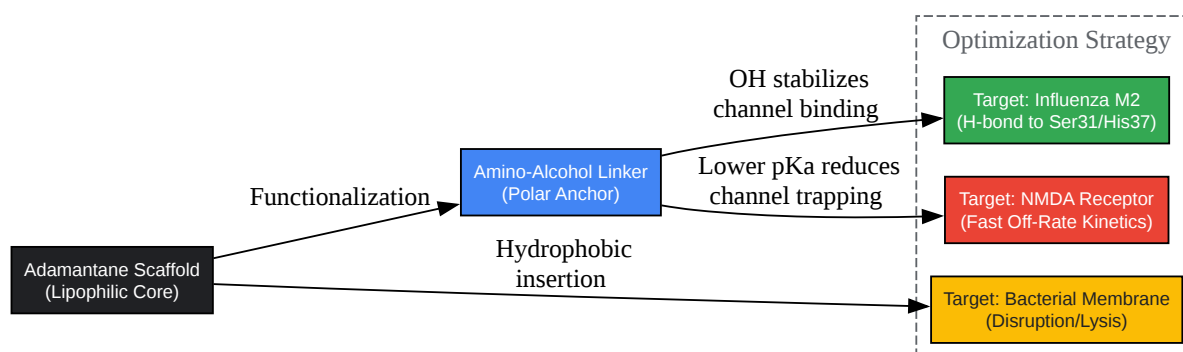
The biological activity of these compounds is governed by a precise Structure-Activity Relationship (SAR).[1]

The Pharmacophore Triad

- The Adamantane Cage: Provides steric bulk and high lipophilicity ($\log P \sim 2.5\text{--}3.5$), ensuring rapid transit across viral envelopes and bacterial membranes.
- The Amine Head: Protonated at physiological pH (ammonium form), mimicking the hydronium ion () to block proton channels (e.g., Influenza M2).
- The Hydroxyl Linker: Acts as a hydrogen bond donor/acceptor. In NMDA receptors, this prevents "trapping" (too slow unbinding), leading to a better safety profile compared to pure channel blockers.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing adamantane amino alcohols for specific therapeutic targets.



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Figure 1: SAR Logic flow demonstrating how the amino-alcohol modification directs the adamantane core toward specific biological targets.

Therapeutic Domains & Mechanisms

Antiviral Activity (Influenza A)

Mechanism: The primary target is the M2 proton channel.[1] The adamantane cage sterically occludes the pore, while the amine group mimics the hydronium ion, disrupting the pH gradient required for viral uncoating.

- Advantage of Amino Alcohols: Second-generation derivatives (e.g., hydroxylated analogs of rimantadine) show activity against amantadine-resistant strains (S31N mutants). The hydroxyl group can form alternative H-bonds with asparagine residues that pure amines cannot.

CNS Activity (Neuroprotection)

Mechanism: NMDA Receptor Antagonism.[2]

- The "Memantine Effect": Memantine (dimethyl-amino-adamantane) is a low-affinity, uncompetitive antagonist.
- Amino Alcohol Role: Introducing a hydroxyl group (e.g., in 1-amino-3-adamantanol derivatives) lowers the affinity slightly compared to amantadine. This "fast off-rate" is clinically desirable; it blocks pathological excitotoxicity (sustained influx) while sparing physiological synaptic transmission.

Antimicrobial & Anticancer[3][4][5]

- Antimicrobial: Schiff bases derived from adamantane amino alcohols exhibit broad-spectrum activity (MIC 32–64 µg/mL) against *S. aureus* and *C. albicans*. The mechanism involves membrane depolarization.
- Anticancer: Hybrids of adamantane amino alcohols with thioureas or thiazoles inhibit tubulin polymerization and induce apoptosis in MCF-7 (breast) and HepG2 (liver) cancer lines.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Adamantane Derivatives

Compound Class	Representative Structure	Target	Activity Metric	Key Reference
Amine	Amantadine	Influenza M2	IC50: ~10-20 μ M (WT)	[1]
Amino Alcohol	3-amino-1-adamantanol	Influenza M2 (S31N)	IC50: ~45 μ M	[4]
Amino Alcohol	Glycyl-Rimantadine Analog	Influenza A (H3N2)	IC50: 0.11 μ g/mL	[11]
Schiff Base	Adamantyl-Thiazole Hybrid	C. albicans	MIC: 32 μ g/mL	[15]
Urea Hybrid	Adamantyl-Isothiourea	MCF-7 Cancer Line	IC50: < 25 μ M	[14]

Experimental Protocols

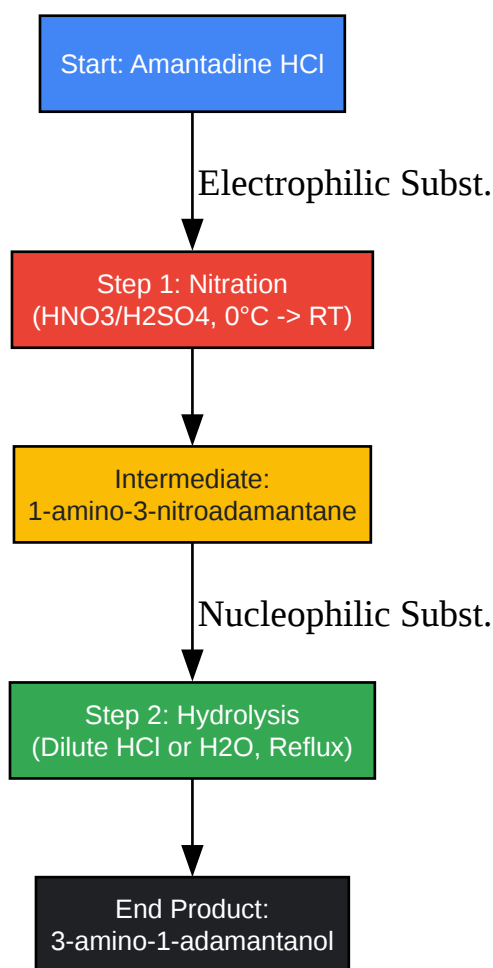
Synthesis of 3-amino-1-adamantanol

A validated protocol for converting amantadine to its amino-alcohol derivative via hydroxylation. [3]

Reagents:

- 1-Adamantylamine hydrochloride (Amantadine HCl)
- Nitric acid (98%, fuming)
- Sulfuric acid (conc.)
- Thionyl chloride () (if converting to chloride first) or direct hydrolysis.

Workflow Diagram:



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Figure 2: Synthetic route for 3-amino-1-adamantanol via nitration-hydrolysis sequence.[3]

Step-by-Step Protocol:

- Nitration: Dissolve 1-adamantylamine HCl (10 mmol) in conc. (5 mL) at 0°C. Dropwise add fuming (1 mL). Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.
- Quenching: Pour the reaction mixture onto crushed ice (50g). A yellow precipitate (nitrate ester/nitro compound) may form.
- Hydrolysis: Heat the aqueous acidic mixture to reflux for 4 hours. This converts the labile nitro/nitrate group at the tertiary carbon to a hydroxyl group.

- Isolation: Basify the solution to pH 10 using 20% NaOH. Extract with Dichloromethane (, 3 x 20 mL).
- Purification: Dry organic layer over , evaporate solvent. Recrystallize from Acetone/Hexane. Yield: ~65-75%.^[3]

Biological Assay: M2 Channel Inhibition (TEVC Method)

To verify antiviral efficacy against Influenza M2 channels.

- Expression: Inject *Xenopus laevis* oocytes with cRNA encoding the Influenza A M2 protein (wild-type or S31N mutant). Incubate for 48-72h at 18°C.
- Setup: Place oocyte in a recording chamber perfused with Barth's solution (pH 7.4).
- Activation: Switch perfusate to pH 5.5 to activate the proton channel. Observe inward current ().
- Drug Application: Apply the adamantane amino alcohol (1–100 μM) in the pH 5.5 buffer.
- Measurement: Record the reduction in steady-state current. Calculate inhibition %:
.
- Analysis: Fit dose-response curves to the Hill equation to derive
.

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